molecular formula C12H14N2O3 B597965 tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate CAS No. 1313712-58-1

tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate

Cat. No. B597965
CAS RN: 1313712-58-1
M. Wt: 234.255
InChI Key: XUVXDFJAAQXUBH-UHFFFAOYSA-N
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Description

The compound “tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate” is a derivative of imidazo[1,2-a]pyridine . It is a part of a category of compounds that have shown significant antimicrobial potency against a panel of bacterial and fungal pathogens . Specifically, it has shown excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp .


Synthesis Analysis

The compound was synthesized in the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research . The synthesis of imidazo[1,2-a]pyridines has been a subject of research, with recent progress in metal-free direct synthesis of these compounds .


Chemical Reactions Analysis

The compound has been investigated for its antimicrobial potency against a panel of bacterial and fungal pathogens . It has shown excellent antifungal activity against fungal pathogens .

Scientific Research Applications

Synthesis and Structural Analysis

Derivatives of imidazo[1,2-a]pyridine, including tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate, are pivotal in the chemical and pharmaceutical fields due to their presence in various drug molecules. One study focused on the synthesis, crystal structure, and vibrational properties of a derivative, showcasing its structure through NMR, FT-IR, and X-ray diffraction studies. Theoretical calculations based on density functional methods confirmed these structures, highlighting the compound's stability facilitated by hydrogen bonding, π–π stacking, and Van der Waals forces. This research exemplifies the compound's utility in material science and pharmaceutical research due to its stable and versatile structure (Chen et al., 2021).

Catalytic and Synthetic Applications

Research has also demonstrated the catalytic potential of imidazo[1,2-a]pyridine derivatives in chemical synthesis. A novel one-pot method was developed for synthesizing 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridine through Sonogashira coupling and subsequent cyclization. This method simplifies the synthesis process of such derivatives, which are crucial intermediates in developing pharmaceuticals and other organic compounds (Kasina et al., 2021).

Luminescent Properties for Material Science

The luminescent properties of imidazo[1,2-a]pyridine derivatives have been studied, revealing their potential in material science, especially in light-emitting devices. A series of such derivatives were synthesized and characterized, showing that oxazole derivatives exhibit higher photoluminescence efficiencies than their imidazole counterparts. This research suggests the applicability of this compound derivatives in developing novel photoluminescent materials for use in optical devices and sensors (Eseola et al., 2011).

Medicinal Chemistry Applications

In medicinal chemistry, imidazo[1,2-a]pyridines linked to carbamate moieties have been designed and synthesized, demonstrating significant α-glucosidase inhibitory activity. This activity is crucial for developing new therapeutics for diabetes and other metabolic disorders. The study identified several potent inhibitors, indicating the relevance of this chemical structure in discovering new drugs (Saeedi et al., 2020).

Mechanism of Action

Target of Action

Tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate, also known as Carbonic Acid Tert-Butyl Ester Imidazo[1,2-a]pyridin-2-yl Ester, primarily targets the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the production of ergosterol . This disruption affects the fluidity and integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has been observed to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .

properties

IUPAC Name

tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)16-10-8-14-7-5-4-6-9(14)13-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXDFJAAQXUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856716
Record name tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-58-1
Record name Carbonic acid, 1,1-dimethylethyl imidazo[1,2-a]pyridin-2-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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